molecular formula C12H12O3 B12682356 5-Isopropyl-4-methylphthalic anhydride CAS No. 84029-86-7

5-Isopropyl-4-methylphthalic anhydride

Cat. No.: B12682356
CAS No.: 84029-86-7
M. Wt: 204.22 g/mol
InChI Key: HARMCMJYOSSBBK-UHFFFAOYSA-N
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Description

5-Isopropyl-4-methylphthalic anhydride is a heterocyclic organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22188 g/mol . It is known for its unique structure, which includes a five-membered ring, a six-membered ring, and an anhydride functional group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isopropyl-4-methylphthalic anhydride can be synthesized through several methods. One common approach involves the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-methylphthalic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 5-isopropyl-4-methylphthalic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of a base, such as sodium hydroxide, at elevated temperatures.

    Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.

    Amidation: Involves the use of amines and may require a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Hydrolysis: 5-Isopropyl-4-methylphthalic acid.

    Esterification: Various esters depending on the alcohol used.

    Amidation: Corresponding amides based on the amine used.

Scientific Research Applications

5-Isopropyl-4-methylphthalic anhydride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-methylphthalic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines . This leads to the formation of carboxylic acids, esters, or amides, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-4-methylphthalic acid: The hydrolyzed form of the anhydride.

    Hexahydro-4-methylphthalic anhydride: Another anhydride with a similar structure but different reactivity.

    Trimellitic anhydride: A related compound with three carboxylic acid groups.

Uniqueness

5-Isopropyl-4-methylphthalic anhydride is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups on the aromatic ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

84029-86-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-methyl-6-propan-2-yl-2-benzofuran-1,3-dione

InChI

InChI=1S/C12H12O3/c1-6(2)8-5-10-9(4-7(8)3)11(13)15-12(10)14/h4-6H,1-3H3

InChI Key

HARMCMJYOSSBBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(C)C)C(=O)OC2=O

Origin of Product

United States

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